1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclopropanesulfonyl group at position 1 and a 2-methylthiazole-methyl substituent at position 2.
Properties
IUPAC Name |
4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGKZZDYGTLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a synthetic organic compound notable for its unique structural features, which include a cyclopropanesulfonyl group and a thiazole moiety within a diazepane framework. Its molecular formula is C15H23N3O2S2, with a molar mass of approximately 341.49 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H23N3O2S2
- Molar Mass : 341.49 g/mol
- Predicted Density : 1.120 g/cm³
- Boiling Point : Approximately 317.8 °C
The unique combination of the cyclopropanesulfonyl moiety and the thiazole ring within the diazepane structure may confer distinct biological activities that differ from other similar compounds.
Biological Activity Overview
Research indicates that compounds with structural similarities to 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane exhibit various biological activities. Key areas of investigation include:
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane and its biological activity is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the thiazole or diazepane components can significantly affect binding affinity and efficacy.
Case Study: Interaction with Biological Targets
A study investigating the binding affinity of this compound with dopamine transporters (DAT) revealed that similar structures exhibit varying affinities based on their substituents. Although specific data on this compound's interaction with DAT is not yet available, the insights gained from related compounds provide a foundation for future research.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of compounds structurally related to 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylthiazole | C4H5NS | Simple thiazole structure without diazepane linkage |
| Diazepam | C16H13ClN2O | Known anxiolytic agent with distinct pharmacological properties |
| 1-(Cyclopropylmethyl)-piperidine | C10H17N | Similar piperidine structure but lacks sulfonyl and thiazole groups |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structural similarities to 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane exhibit notable antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains due to its interaction with specific enzymes involved in bacterial cell wall synthesis .
Anticancer Potential
The compound's ability to interact with biological targets relevant to cancer pathways is under investigation. Initial findings suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further pharmacological studies to elucidate its mechanism of action and therapeutic potential .
Binding Affinity Studies
Interaction studies focusing on the binding affinity of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane with various receptors have shown promising results. These studies are crucial for understanding its potential therapeutic applications and side effects .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition could lead to decreased activity of disease-related processes, making it a candidate for drug development targeting metabolic disorders .
Case Study 1: Antimicrobial Testing
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of diazepane compounds, including 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Another study investigated the cytotoxic effects of this compound on human cancer cell lines. Results showed that it induced apoptosis in treated cells compared to control groups, suggesting that further research into its anticancer properties could be warranted .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core 1,4-Diazepane Derivatives
The 1,4-diazepane scaffold is widely modified to explore structure-activity relationships. Key analogs include:
Table 1: Structural Features of 1,4-Diazepane Derivatives
Key Observations :
- The target compound uniquely combines a sulfonyl group (cyclopropane-linked) and a thiazole-methyl group, distinguishing it from analogs with simpler substituents (e.g., benzhydryl or fluorenyl groups in ).
- Sulfonyl-containing analogs (e.g., ) exhibit varied electronic profiles: the cyclopropane sulfonyl group may confer enhanced rigidity compared to dimethyloxazole or imidazole sulfonyl groups.
Key Observations :
- The target compound’s synthesis likely requires specialized sulfonylation conditions due to the cyclopropane group’s steric demands, contrasting with simpler alkylation steps in .
- Commercial discontinuation of intermediates like 1-[(2-methylthiazol-4-yl)methyl]-1,4-diazepane suggests scalability or stability issues in precursor synthesis.
Physicochemical and Functional Properties
Table 3: Physicochemical Properties
Key Observations :
- The thiazole group in the target compound may improve membrane permeability compared to purely aliphatic analogs but reduce solubility relative to furan-containing derivatives .
- Sulfonyl groups generally enhance metabolic stability but may limit blood-brain barrier penetration compared to non-sulfonylated analogs like MPEP .
Preparation Methods
Catalytic Cyclization of N-Allyl Precursors
A copper- and molybdenum-mediated cascade reaction enables the formation of seven-membered rings via nitrene intermediates. Starting from N-allyl amide derivatives, MoO(acac) and Cu(CFSO) catalyze nitro group reduction to nitrenes, followed by C–H insertion and double-bond rearrangement to yield the diazepane core. This method achieves yields up to 90% under optimized conditions (Table 1).
Table 1: Catalytic Cyclization Conditions for Diazepane Formation
Reductive Amination of Diamines
Alternative routes employ 1,4-diamines cyclized via reductive amination with ketones or aldehydes. For example, reacting 1,5-diaminopentane with formaldehyde under hydrogenation conditions forms the diazepane ring, though yields are moderate (50–65%) compared to catalytic methods.
Sulfonylation with Cyclopropanesulfonyl Chloride
Introducing the cyclopropanesulfonyl group requires selective sulfonylation of the diazepane’s secondary amine. Cyclopropanesulfonyl chloride (CAS 14031-32-8) serves as the key electrophile, reacting with amines in tetrahydrofuran (THF) under ammonia saturation.
Reaction Optimization
Optimal conditions involve bubbling ammonia gas into a THF solution of the diazepane precursor at 0°C, followed by gradual warming to 20°C. This method achieves near-quantitative yields (98–100%) by minimizing HCl byproduct interference (Table 2).
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| THF | NH(g) | 0°C → 20°C | 24 h | 100% |
| Dioxane | NH(aq) | 20°C | 72 h | 74% |
| Methanol | NHOH | 20°C | 16 h | 52% |
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the diazepane’s amine on the sulfonyl chloride, facilitated by ammonia scavenging HCl. Steric hindrance from the diazepane’s conformation necessitates prolonged reaction times (24 h) for complete conversion.
Introduction of the (2-Methyl-1,3-Thiazol-4-yl)Methyl Group
Functionalizing the diazepane with the thiazole moiety involves alkylation or Mitsunobu reactions.
Thiazole Synthesis via Hantzsch Method
The 2-methyl-1,3-thiazole-4-carbaldehyde precursor is synthesized from thioacetamide and chloroacetone, followed by oxidation to the aldehyde. This intermediate then undergoes reductive amination with the diazepane’s secondary amine using NaBHCN in methanol (Yield: 75–82%).
Direct Alkylation
Alternatively, 4-(chloromethyl)-2-methylthiazole reacts with the diazepane in the presence of KCO in acetonitrile at 60°C. This method offers faster kinetics (6 h) but lower yields (65%) due to competing side reactions (Table 3).
Table 3: Thiazole Alkylation Efficiency
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-(Chloromethyl)-2-methylthiazole | KCO | Acetonitrile | 60°C | 65% |
| Thiazole-4-carbaldehyde | NaBHCN | Methanol | 25°C | 82% |
Integrated Synthetic Routes
Sequential Approach
A three-step sequence achieves the target compound in 68% overall yield:
One-Pot Methodology
Combining sulfonylation and alkylation in a single pot reduces purification steps but compromises yield (45%) due to intermediate instability.
Q & A
Q. What are the recommended synthetic routes for 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane, and what optimization strategies are critical for improving yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 1,4-diazepane with cyclopropanesulfonyl chloride under basic conditions (e.g., K₂CO₃ or triethylamine) in a polar aprotic solvent (DMF or acetonitrile) to introduce the sulfonyl group .
- Step 2 : Introduce the thiazolemethyl moiety via alkylation using 4-(chloromethyl)-2-methyl-1,3-thiazole. Catalysts like KI and elevated temperatures (60–80°C) enhance reactivity .
- Purification : Use alumina or silica gel column chromatography with gradients of chloroform/methanol (95:5 to 90:10) to isolate the product . Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and use inert atmospheres to prevent oxidation .
Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?
- ¹H NMR : Dissolve the compound in DMSO-d₆ or CDCl₃. Key signals include:
- Cyclopropane sulfonyl group: δ 1.0–1.5 ppm (cyclopropane protons), δ 3.2–3.5 ppm (SO₂CH₂).
- Thiazolemethyl group: δ 2.5–2.7 ppm (thiazole-CH₃), δ 4.0–4.3 ppm (N-CH₂-thiazole) .
- LC-MS : Use electrospray ionization (ESI+) to confirm molecular weight. Expected [M+H]⁺ for C₁₄H₂₂N₄O₂S₂ is ~367.1 .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and diazepane ring (C-N stretch at 1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications in the diazepane and thiazole rings?
- Diazepane Modifications : Replace the sulfonyl group with carbonyl or benzoyl groups to assess flexibility and hydrogen-bonding capacity. For example, 1-(4-fluorobenzoyl)-1,4-diazepane analogs show altered receptor binding due to conformational rigidity .
- Thiazole Modifications : Substitute the 2-methyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to evaluate electronic effects on bioactivity. Methyl groups enhance metabolic stability, while bulkier substituents may sterically hinder target interactions .
- Assays : Test analogs in receptor-binding assays (e.g., dopamine D3 or antimalarial targets) and correlate activity with substituent polarity/logP values .
Q. How can computational chemistry be integrated with experimental data to predict the binding affinity of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Focus on the diazepane ring’s nitrogen atoms and thiazole’s sulfur as hydrogen-bond acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and binding free energy (MM-PBSA) to prioritize analogs .
- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize data to internal controls (e.g., β-galactosidase reporters) .
- Orthogonal Assays : Combine in vitro (e.g., radioligand binding) and in vivo (e.g., rodent pharmacokinetics) data to confirm target engagement .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables like solvent effects (DMSO >0.1% can inhibit assays) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analog Preparation
| Step | Reagent/Conditions | Yield Optimization | Reference |
|---|---|---|---|
| Sulfonylation | Cyclopropanesulfonyl chloride, K₂CO₃, DMF, 50°C | Use 1.5 equiv sulfonyl chloride | |
| Alkylation | 4-(Chloromethyl)-2-methylthiazole, KI, 70°C | Pre-dry solvents (molecular sieves) | |
| Purification | Alumina column, CHCl₃/MeOH (95:5) | Gradient elution (5→10% MeOH) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
